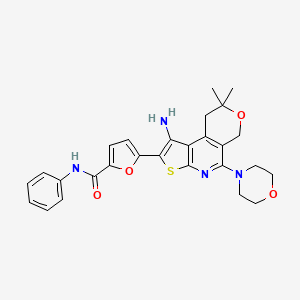
Agn-PC-0LP2UR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0LP2UR is a chemical compound with the molecular formula C₂₇H₂₈N₄O₄S It is known for its unique properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0LP2UR would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0LP2UR can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation Reactions: These reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution Reactions: These reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.
Scientific Research Applications
. Some of the notable applications are:
Chemistry: Agn-PC-0LP2UR can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions at the molecular level.
Medicine: The compound could be explored for its potential therapeutic properties and drug development.
Industry: this compound might be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Agn-PC-0LP2UR include AGN-PC-0CUK9P and other nitrogen-rich Ag–N compounds . These compounds share structural similarities and may exhibit comparable chemical properties.
Uniqueness
This compound is unique due to its specific molecular structure and the potential applications it offers. Its distinct properties make it a valuable compound for research and development in various scientific fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations. Further research is needed to fully explore its capabilities and applications.
Properties
CAS No. |
4598-72-5 |
|---|---|
Molecular Formula |
C27H28N4O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C27H28N4O4S/c1-27(2)14-17-18(15-34-27)24(31-10-12-33-13-11-31)30-26-21(17)22(28)23(36-26)19-8-9-20(35-19)25(32)29-16-6-4-3-5-7-16/h3-9H,10-15,28H2,1-2H3,(H,29,32) |
InChI Key |
OIOZZWHWBXHSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)NC5=CC=CC=C5)N)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















